molecular formula C10H17N5O2 B5145726 5-Nitro-n,n-dipropylpyrimidine-4,6-diamine CAS No. 6312-56-7

5-Nitro-n,n-dipropylpyrimidine-4,6-diamine

Cat. No.: B5145726
CAS No.: 6312-56-7
M. Wt: 239.27 g/mol
InChI Key: BCOSNTUHWLUHJG-UHFFFAOYSA-N
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Description

5-Nitro-n,n-dipropylpyrimidine-4,6-diamine: is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-n,n-dipropylpyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of dipropylamine groups. One common method includes the following steps:

    Nitration: The pyrimidine ring is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Amination: The nitro-pyrimidine intermediate is then reacted with dipropylamine under controlled conditions to introduce the dipropylamine groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-n,n-dipropylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-n,n-dipropylpyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of nitro and dipropyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 5-Nitro-n,n-dipropylpyrimidine-4,6-diam

Properties

IUPAC Name

5-nitro-4-N,4-N-dipropylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-3-5-14(6-4-2)10-8(15(16)17)9(11)12-7-13-10/h7H,3-6H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSNTUHWLUHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285058
Record name 5-nitro-n,n-dipropylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-56-7
Record name 5-Nitro-N4,N4-dipropyl-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6312-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 40362
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-n,n-dipropylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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